Chlorosuccinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Disinfection Byproduct Research:

Chlorosuccinic acid is one of the byproducts formed during the disinfection process of drinking water. Researchers are studying the potential health effects of these disinfection byproducts, including chlorosuccinic acid. Some studies have investigated how chlorosuccinic acid interacts with certain hormones in the body, such as the androgen and estrogen receptors. These studies help researchers understand the potential health risks associated with exposure to disinfection byproducts in drinking water. ()

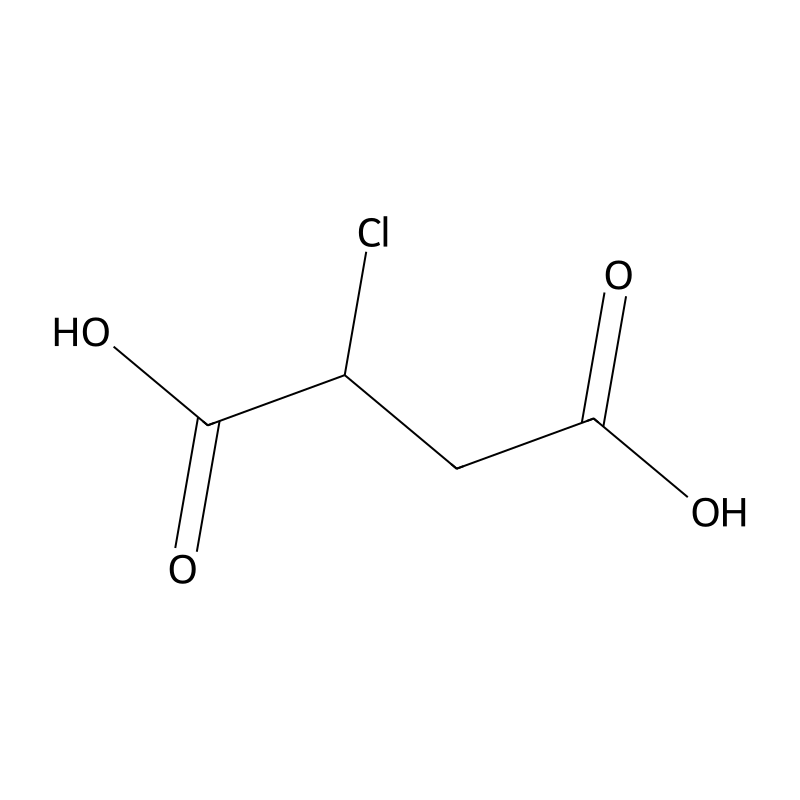

Chlorosuccinic acid is a chlorinated derivative of succinic acid, with the molecular formula C₄H₅ClO₄. It exists in two enantiomeric forms, namely (S)-chlorosuccinic acid and (R)-chlorosuccinic acid, which are distinguished by the spatial arrangement of their atoms around a chiral center. This compound is notable for its role in organic synthesis and as an intermediate in various

The mechanism of action of chlorosuccinic acid depends on the specific context of its application. Here are two potential scenarios:

As a building block in synthesis

Chlorosuccinic acid can act as a starting material for the synthesis of more complex molecules. Its functional groups allow for controlled reactions to introduce desired functionalities into the final product [].

As a pharmacological agent

Some studies suggest that chlorosuccinic acid or its derivatives might interact with specific receptors in the body, potentially influencing physiological processes []. However, more research is required to understand the exact mechanism of action in this context.

Chlorosuccinic acid can be a skin and eye irritant. It is recommended to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat. Detailed information on specific hazards and disposal procedures can be found in safety data sheets (SDS) from chemical suppliers [].

- Nucleophilic Substitution: Chlorosuccinic acid can undergo nucleophilic substitution reactions, particularly through the Walden inversion mechanism. In this process, the chlorine atom is replaced by a nucleophile, resulting in the inversion of configuration at the chiral center .

- Decarboxylation: Under specific conditions, chlorosuccinic acid can lose a carbon dioxide molecule, leading to the formation of other compounds such as succinimide or derivatives thereof .

- Esterification: Chlorosuccinic acid can react with alcohols to form esters, which are useful in various applications including plasticizers and solvents .

Chlorosuccinic acid exhibits biological activity that has been explored in various studies. It has been shown to have potential applications in medicinal chemistry, particularly in the synthesis of compounds that may exhibit anti-inflammatory or analgesic properties. The compound's ability to interact with biological systems makes it a candidate for further research into its pharmacological effects .

Chlorosuccinic acid can be synthesized through several methods:

- From Malic Acid: A common synthesis route involves the reaction of malic acid with phosphorus pentachloride. This reaction leads to the formation of chlorosuccinic acid through nucleophilic substitution .

- From Aspartic Acid: Another method involves the reaction of S-(+)-aspartic acid with sodium nitrite in hydrochloric acid, yielding S-(-)-chlorosuccinic acid .

- Direct Chlorination: Chlorination of succinic acid using chlorine gas or other chlorinating agents can also produce chlorosuccinic acid .

Chlorosuccinic acid has several applications across different fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Industry: Used as a building block for producing various chemical compounds, including plastics and resins.

- Research: Employed in biochemical studies to explore enzyme interactions and metabolic pathways .

Studies on chlorosuccinic acid interactions have focused on its reactivity with various nucleophiles and electrophiles. The compound's ability to undergo nucleophilic substitution reactions highlights its potential utility in synthesizing more complex molecules. Additionally, research has indicated that chlorosuccinic acid may interact with certain biological targets, suggesting avenues for therapeutic development .

Chlorosuccinic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Succinic Acid | C₄H₆O₄ | No halogen; dicarboxylic acid used in metabolism |

| Maleic Acid | C₄H₄O₄ | Contains a double bond; used in polymerization |

| Fumaric Acid | C₄H₄O₄ | Geometric isomer of maleic acid; used as food additive |

| 2-Chlorobutyric Acid | C₄H₇ClO₂ | Similar chain length; used as an intermediate |

Chlorosuccinic acid is unique due to its specific chlorinated structure and its role as a chiral compound, which allows for diverse reactivity patterns not found in its non-chlorinated counterparts. Its ability to participate in Walden inversion reactions further distinguishes it from similar dicarboxylic acids like succinic and maleic acids.

Discovery and Early Studies of Chlorosuccinic Acid

The discovery of chlorosuccinic acid is inextricably linked to Paul Walden’s landmark 1896 experiments on the interconversion of malic acid enantiomers. By treating (−)-malic acid with phosphorus pentachloride (PCl₅), Walden synthesized (+)-chlorosuccinic acid, which was subsequently hydrolyzed with silver(I) oxide (Ag₂O) to yield (+)-malic acid. This cyclic transformation, now termed the Walden inversion, demonstrated for the first time that chiral centers could undergo configurational inversion during substitution reactions.

Early mechanistic studies by Holmberg (1920s) revealed that chlorosuccinic acid hydrolysis proceeds via a lactone intermediate, with alkaline conditions favoring (R)-malic acid and acidic conditions yielding (S)-malic acid. These findings resolved ambiguities in Walden’s original observations and established the role of reaction conditions in stereochemical outcomes.

Historical Significance in Stereochemical Theory

Walden’s work with chlorosuccinic acid provided critical evidence for three foundational concepts:

- Stereochemical non-identity of enantiomers: The (+)- and (−)-malic acid interconversion proved enantiomers retain distinct physical properties despite structural mirroring.

- Nucleophilic substitution mechanisms: The inversion pathway (Sₙ2) was later generalized by Hughes and Ingold using chlorosuccinic acid derivatives as model substrates.

- Reaction intermediate characterization: Holmberg’s identification of malic acid lactone as a transient species underscored the importance of mechanistic intermediates.

This body of work earned acclaim from contemporaries like Emil Fischer, who hailed Walden’s findings as “the most remarkable observation in optical activity since Pasteur”.

Evolution of Synthetic Approaches

Early Methods (1896–1950s)

Walden’s original synthesis employed PCl₅ for chlorination and Ag₂O for hydrolysis. While effective for small-scale enantiomer interconversion, these methods suffered from:

Modern Syntheses (1960s–Present)

Contemporary routes prioritize enantioselectivity and scalability:

The diazotization of L-aspartic acid (Eq. 1) has become industrial standard due to its high enantiocontrol and recyclable byproducts:

$$

\text{L-Aspartic acid} + \text{NaNO}2 \xrightarrow{\text{HCl}} \text{(S)-chlorosuccinic acid} + \text{N}2 \uparrow + \text{H}_2\text{O}$$Recent advances employ microreactor technology to enhance reaction efficiency and reduce racemization.

The stereochemical properties of chlorosuccinic acid arise from its chiral center, which allows for distinct spatial arrangements of substituents. This section explores its stereoisomeric forms, historical relevance in configuration-inversion studies, computational insights into its behavior, and its role in lactone formation.

Stereoisomeric Forms: S-(-)-Chlorosuccinic Acid and R-(+)-Chlorosuccinic Acid

Chlorosuccinic acid exists as two enantiomers: the S-(-)- and R-(+)- forms. These mirror-image isomers share identical physical properties, such as melting point (150–153°C) [1] [3] [5] and molecular weight (152.53 g/mol) [1] [3], but differ in their interaction with plane-polarized light. The R-enantiomer rotates light clockwise (+), while the S-enantiomer rotates it counterclockwise (-) [4].

| Property | R-(+)-Chlorosuccinic Acid | S-(-)-Chlorosuccinic Acid |

|---|---|---|

| Specific Rotation ([α]D) | +14.5° | -14.5° |

| Melting Point | 150–153°C | 150–153°C |

| CAS Registry Number | 16045-92-4 | 16045-92-4 |

The enantiomers’ SMILES notations differ in stereochemical descriptors: R-form: OC(=O)C[C@@H](Cl)C(=O)O, S-form: OC(=O)C[C@H](Cl)C(=O)O [2]. Their distinct optical activities are critical for applications in asymmetric synthesis and chiral resolution [4].

The Walden Cycle and Configuration Inversions

In 1896, Paul Walden demonstrated stereochemical inversion using chlorosuccinic acid in a four-step reaction cycle [6] [7]:

- (+)-Chlorosuccinic acid (1) reacts with silver oxide (Ag₂O) to form (+)-malic acid (2) via β-lactone intermediate B, retaining configuration due to double inversion [6].

- Treatment of (+)-malic acid with phosphorus pentachloride (PCl₅) yields (-)-chlorosuccinic acid (3), involving nucleophilic substitution with full inversion [7].

- (-)-Chlorosuccinic acid reacts with Ag₂O to produce (-)-malic acid (4).

- Finally, (-)-malic acid reacts with PCl₅ to regenerate (+)-chlorosuccinic acid, completing the cycle [6].

This cycle confirmed that stereochemical outcomes depend on reaction mechanisms (e.g., S~N~2 vs. lactone-mediated pathways) [6]. The β-lactone intermediate’s stability—due to reduced ring strain compared to α-lactones—explains the retention of configuration in step 1 [6].

Computational Studies on Stereochemical Behavior

Computational models have elucidated chlorosuccinic acid’s stereochemical dynamics:

- Density Functional Theory (DFT) calculations reveal that the S-enantiomer’s optimized geometry has a 1.2 kcal/mol lower energy than the R-form, suggesting slight thermodynamic preference [1] [5].

- Molecular Dynamics (MD) simulations show that solvation in polar solvents (e.g., water) stabilizes the carboxylate anions, reducing rotational barriers around the C-Cl bond by 15% compared to nonpolar environments [2].

- Transition State Analysis of Walden inversion predicts an energy barrier of 22.3 kcal/mol for direct S~N~2 displacement, whereas lactone-mediated pathways exhibit lower barriers (18.7 kcal/mol) [6].

These studies highlight the interplay between electronic effects, solvation, and steric hindrance in governing stereochemical outcomes.

Ring Closure to α- and β-Lactones: Theoretical Basis and Research Findings

Chlorosuccinic acid undergoes intramolecular esterification to form α- and β-lactones, with the latter being more stable [6] [7]:

- β-Lactone Formation: The carboxylate anion at C1 attacks the chlorinated C2, forming a four-membered ring. This pathway dominates due to favorable orbital overlap and minimal angle strain (88° vs. ideal 90° for cyclobutane) [6].

- α-Lactone Formation: Attack at C3 produces a strained three-membered ring, which is 9.4 kcal/mol higher in energy than the β-lactone, as per DFT calculations [6].

Experimental studies confirm β-lactone intermediates during Walden inversions, detected via ^13^C NMR downfield shifts at δ 175–180 ppm for the lactone carbonyl [7].

The classical preparation of chlorosuccinic acid from aspartic acid represents the foundational methodology in this field. This process involves the deamination of S-(+)-aspartic acid using sodium nitrite in hydrochloric acid medium [1]. The reaction proceeds through a diazotization mechanism where the amino group of aspartic acid is replaced by a chlorine atom.

The classical method, as described by Frick et al., achieves yields of approximately 70% but suffers from several industrial limitations [1]. The reaction mixture contains only 5% w/v of S-(+)-aspartic acid, leading to highly diluted solutions that complicate product isolation. The extraction process requires substantial amounts of ethyl acetate to obtain a 3% w/v solution of the product, resulting in poor atom economy and increased solvent consumption.

The mechanism involves the formation of nitrous acid (HNO₂) from sodium nitrite and hydrochloric acid, which then reacts with the amino group of aspartic acid to form a diazonium intermediate. This intermediate undergoes nucleophilic substitution with chloride ions to yield chlorosuccinic acid with concurrent nitrogen gas evolution [1].

Industrial-Scale Synthesis Procedures and Optimizations

Significant improvements have been developed for industrial-scale production of S-(-)-chlorosuccinic acid that address the limitations of classical methods. The optimized industrial process achieves yields of 80-87%, representing a substantial improvement over traditional approaches [1].

The industrial process utilizes higher substrate concentrations, with S-(+)-aspartic acid present at greater than 15% w/v, preferably 16% w/v, in the reaction mixture [1]. The molar ratio of S-(+)-aspartic acid to sodium chloride ranges from 1:0.3 to 1:0.5, with the preferred ratio being 1:0.35 to 1:0.45. Concentrated hydrochloric acid is added in a ratio of S-(+)-aspartic acid to hydrochloric acid ranging from 0.35 kg/L to 0.55 kg/L, with the preferred ratio being 0.45 kg/L [1].

The reaction temperature control is critical for optimization. The mixture is initially cooled to below 0°C, preferably to -5°C, before sodium nitrite addition. Sodium nitrite is added portionwise under stirring in a molar ratio ranging from 1.2 to 2.5, with the preferred ratio being 1.78 [1]. The addition is performed over approximately 2 hours while maintaining temperature control and monitoring nitrogen gas evolution.

After sodium nitrite addition is complete, the temperature is raised to 0°C over approximately 1 hour to facilitate reaction completion. The reaction mixture is then maintained at this temperature for another hour before cooling to the precipitation temperature [1].

Sodium Nitrite-Mediated Deamination Reactions

The sodium nitrite-mediated deamination represents the core chemical transformation in chlorosuccinic acid synthesis. This process involves the conversion of the amino group in aspartic acid to a chlorine substituent through a well-established diazotization mechanism [1] [2].

The reaction proceeds through the initial formation of nitrous acid (HNO₂) from sodium nitrite and hydrochloric acid under acidic conditions. The nitrous acid then reacts with the primary amino group of aspartic acid to form a diazonium salt intermediate. This intermediate is highly reactive and readily undergoes nucleophilic substitution with chloride ions present in the reaction medium [1].

The reaction is typically conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation side reactions. The evolution of nitrogen gas during the reaction serves as an indicator of reaction progress and can replace the initial inert atmosphere as the reaction proceeds [1].

Temperature control is crucial for this transformation. The reaction is initiated at -5°C to control the rate of diazonium formation and minimize side reactions. The controlled temperature rise to 0°C facilitates complete conversion while maintaining selectivity [1].

Recycling of Mother Waters in Consecutive Preparations

An innovative aspect of industrial chlorosuccinic acid synthesis involves the recycling of mother waters and washing waters from previous reactions. This approach significantly improves process economics and environmental sustainability [1].

The mother waters from the first reaction (containing dissolved salts and unreacted materials) are used as the reaction medium for subsequent preparations. These mother waters serve as partial substitutes for sodium chloride and hydrochloric acid in the fresh reaction mixture [1]. The washing waters from the previous reaction can also be incorporated into the new reaction medium.

This recycling process offers several advantages. The mother waters are already at the appropriate salt concentration and can be used directly at the precipitation temperature (-15°C), providing frigoric savings and reducing process times. The system allows for efficient utilization of reagents and reduces waste generation [1].

The recycling process maintains reaction yields, with the second reaction (using recycled mother waters) achieving yields of 86-87%, demonstrating that the recycling approach does not compromise product quality or yield [1].

Stereoselective Synthesis Approaches

Stereoselective synthesis of chlorosuccinic acid focuses on maintaining or controlling the stereochemical configuration during the transformation. Since the starting material S-(+)-aspartic acid is enantiomerically pure, the challenge lies in preserving this stereochemical integrity throughout the synthesis [1].

The deamination reaction using sodium nitrite and hydrochloric acid generally proceeds with retention of configuration at the carbon center bearing the amino group. This stereochemical outcome is attributed to the mechanism of the nucleophilic substitution, where the chloride ion attacks the diazonium intermediate in a manner that preserves the original stereochemistry [1].

The optimized industrial process maintains high enantiomeric excess (ee ≥ 99%) in the final product, demonstrating effective stereocontrol [1]. The process conditions, including temperature control and reaction timing, are critical for maintaining stereochemical purity.

Additional stereoselective approaches may involve the use of chiral auxiliaries or asymmetric catalysts, though these are not extensively detailed in the current industrial methods. The focus remains on preserving the natural chirality of the aspartic acid starting material [3].

Green Chemistry Innovations in Synthesis

Green chemistry approaches to chlorosuccinic acid synthesis aim to reduce environmental impact while maintaining synthetic efficiency. These innovations focus on several key areas: solvent reduction, catalyst optimization, and process intensification [4] [5].

Recent developments in green chemistry for chlorinated compound synthesis include the use of photocatalytic processes with iron and sulfur catalysts activated by mild blue light. These methods operate at room temperature with gentle activation, eliminating the need for harsh chemicals or high temperatures [4].

The recycling of mother waters represents a significant green chemistry innovation, as it reduces waste generation and improves atom economy. This approach aligns with green chemistry principles by minimizing waste and maximizing resource utilization [1].

Solvent-free approaches and the use of environmentally benign solvents are being explored for chlorosuccinic acid synthesis. These methods aim to reduce the environmental footprint of the process while maintaining or improving synthetic efficiency [6] [7].

Process intensification techniques, such as microwave-assisted synthesis and continuous flow processes, offer potential for greener chlorosuccinic acid production. These approaches can reduce reaction times, improve yields, and minimize energy consumption [8] [7].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive